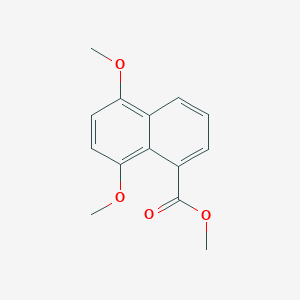

Methyl 5,8-dimethoxy-1-naphthoate

Description

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl 5,8-dimethoxynaphthalene-1-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-16-11-7-8-12(17-2)13-9(11)5-4-6-10(13)14(15)18-3/h4-8H,1-3H3 |

InChI Key |

BCAWDISSJPVXDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=C(C=C1)OC)C(=O)OC |

Synonyms |

methyl 5,8-diMeO-1-naphthoate methyl 5,8-dimethoxy-1-naphthoate |

Origin of Product |

United States |

Synthesis and Structural Elucidation

A plausible and documented route to Methyl 5,8-dimethoxy-1-naphthoate involves a multi-step synthesis of its precursor, 5,8-dimethoxy-1-naphthoic acid, followed by a standard esterification reaction.

A known synthesis of 5,8-dimethoxy-1-naphthoic acid was reported by Newman and Khanna in 1986. acs.org The process starts with a Diels-Alder reaction between ethyl 2,4-pentadienoate and benzoquinone to yield ethyl 5,8-diketo-1,4,5,8-tetrahydro-1-naphthoate. This intermediate is then methylated to give ethyl 1,4-dihydro-5,8-dimethoxy-1-naphthoate. Aromatization with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) affords ethyl 5,8-dimethoxy-1-naphthoate. acs.org Subsequent hydrolysis of this ethyl ester yields the target precursor, 5,8-dimethoxy-1-naphthoic acid. acs.org

The final step, the conversion of the carboxylic acid to this compound, can be achieved through standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net

Detailed Research Findings

Crystallographic Data

The crystallographic study reveals key details about the molecular geometry and intermolecular interactions of this compound. nih.gov The molecular geometries of the acid and the methyl ester are reported to be quite similar, with the main difference being the C-O distances within the carboxyl and ester groups, respectively. nih.gov

In the crystal structure of this compound, there are no conventional hydrogen bonds present. nih.gov However, the study highlights the presence of three significant C-H···O interactions, which play a role in the packing of the molecules in the crystal lattice. nih.gov

For the precursor, 5,8-dimethoxy-1-naphthoic acid, the molecules form a cyclic dimer in the solid state through hydrogen bonding between the carboxylic acid groups. nih.gov The dihedral angle between the naphthalene (B1677914) core and the carboxyl plane is a notable 80.0(1)°. nih.gov

| Property | This compound | 5,8-dimethoxy-1-naphthoic acid |

| Molecular Formula | C14H14O4 | C13H12O4 |

| Hydrogen Bonding | No conventional hydrogen bonds; three C-H···O interactions. nih.gov | Cyclic dimer formation via hydrogen bonds. nih.gov |

| Dihedral Angle (Naphthalene-Carboxyl/Ester) | Not specified, but molecular geometry is similar to the acid. nih.gov | 80.0 (1)° nih.gov |

This table presents a summary of the key crystallographic findings for this compound and its precursor acid.

Established Synthetic Pathways for Naphthoates

Traditional methods for synthesizing naphthoates, including this compound, often rely on fundamental organic reactions. These pathways typically involve the construction of the naphthalene skeleton followed by functional group manipulations to introduce the desired substituents.

Esterification Approaches to this compound

The final step in the synthesis of this compound is often the esterification of its corresponding carboxylic acid, 5,8-dimethoxy-1-naphthoic acid. This transformation can be achieved through various established methods.

One common approach involves reacting the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. Another strategy utilizes activating agents to facilitate the esterification. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been shown to be an effective reagent for the esterification of carboxylic acids with alcohols. researchgate.net This method proceeds by reacting the carboxylic acid with DMTMM in the presence of N-methylmorpholine to afford the corresponding ester. researchgate.net Similarly, p-toluene sulfonic acid (PTSA) can serve as a catalyst for both esterification and transesterification reactions, providing good yields of the desired ester products. researchgate.net

The molecular structures of both 5,8-dimethoxy-1-naphthoic acid and its methyl ester, this compound, have been characterized. nih.gov In the solid state, 5,8-dimethoxy-1-naphthoic acid forms a cyclic dimer through hydrogen bonding. nih.gov The molecular geometries of the acid and its methyl ester are quite similar, with the main difference being the C-O distances within the carboxyl and ester groups, respectively. nih.gov

Precursor Synthesis: 5,8-Dimethoxy-1-naphthoic Acid and its Derivatives

This acid can be further derivatized. For example, conversion to its acid chloride followed by reaction with diethylamine (B46881) yields N,N-diethyl-5,8-dimethoxy-1-naphthamide. acs.org Such derivatives open avenues for further functionalization and the synthesis of more complex molecules.

Advanced Synthetic Strategies and Novel Approaches

Beyond classical methods, contemporary organic synthesis has introduced a range of sophisticated techniques for the construction and functionalization of naphthalene-based structures. These advanced strategies offer improved efficiency, selectivity, and access to a broader diversity of molecular architectures.

Chemo-enzymatic Syntheses Involving Naphthoic Acid Scaffolds

Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, has emerged as a powerful tool. A notable example is the one-pot, two-step chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. tandfonline.com This process utilizes a laccase from Trametes versicolor for the initial enzymatic dimerization of sinapic acid, followed by a chemical rearrangement to yield DMNA. tandfonline.com

Another chemo-enzymatic approach has been developed for the synthesis of differentially protected aryl-naphthalenes. nih.gov In this method, aryl-naphthalene diacetates, prepared via Garratt-Braverman Cyclization, are selectively hydrolyzed by AK lipase (B570770) to produce monoacetates in high yields. nih.gov The same enzyme can also be used for the selective acetylation of the corresponding diols. nih.gov This enzymatic strategy provides a convenient route to asymmetrically functionalized naphthalenes, which are valuable building blocks for further chemical modifications. nih.gov

Organometallic Reactions in Naphthoate Functionalization

Organometallic reagents play a pivotal role in the functionalization of naphthoate and other aromatic systems. chadsprep.com Grignard reagents and organocuprates (Gilman reagents) are commonly used to form new carbon-carbon bonds. youtube.com For instance, the reaction of acid chlorides, anhydrides, and esters with Grignard reagents can lead to the addition of two equivalents of the organometallic species. youtube.com In contrast, lithium dialkylcuprates typically add only once, allowing for the isolation of ketone products from acid chlorides and anhydrides. youtube.com

Copper-catalyzed reactions have also been investigated for the C-H functionalization of naphthols. nih.gov Density functional theory (DFT) calculations have shown that a bimetallic copper carbene is responsible for the ortho-selective C-H functionalization of naphthols with diazo esters when using CuCl as a catalyst. nih.gov This provides a mild and efficient method for introducing new substituents at specific positions on the naphthalene ring. The use of organometallic complexes can act as a template to bring different organic groups together for carbon-carbon bond formation. tib.eu

Multi-step Total Synthesis of Complex Naphthalene-Based Structures

The total synthesis of complex natural products containing a naphthalene core often requires intricate multi-step sequences. rsc.org These syntheses showcase the power of modern organic chemistry to construct complex molecular architectures with high levels of control. nih.govmdpi.com

For example, the synthesis of methylated naphthalene natural products like dehydrocacalohastine and musizin has been achieved from simple, commercially available naphthalene derivatives. chemistryviews.org A key step in these syntheses involved a regioselective C-H methylation of 1-naphthaldehydes using a transient ligand strategy. chemistryviews.org

Another approach involves Dieckmann-type cyclization reactions to construct substituted naphthalenes. researchgate.net For instance, the base-induced cyclization of 3,5-dimethoxy-2-hexanoyl-phenylacetic acid methyl ester with sodium ethoxide yields a 1,3,6,8-tetraoxygenated-2-alkyl-naphthalene. researchgate.net The synthesis of isoaaptamine, a protein kinase C inhibitor, involved the thermolysis of anilinomethylene derivatives of Meldrum's acid to prepare key quinolone intermediates, which were then cyclized to form the final benzo[de] tandfonline.comrsc.orgnaphthyridine structure. nih.gov These examples underscore the diverse and innovative strategies employed in the total synthesis of complex naphthalene-based molecules.

Intramolecular Cyclization and Rearrangement Reactions for Naphthalene Core Formation

The formation of the naphthalene nucleus is a critical step in the synthesis of this compound. Intramolecular cyclization and rearrangement reactions are powerful tools for achieving this, often providing access to complex and highly substituted naphthalene systems.

Intramolecular cyclization reactions involve the formation of a ring from a single molecule containing two reactive functional groups. In the context of naphthalene synthesis, this typically involves the formation of one of the fused six-membered rings. For instance, a suitably substituted benzene (B151609) derivative bearing a side chain with appropriate functional groups can undergo cyclization to form the second aromatic ring. A regiospecific synthesis of naphtho[2,1-b]benzofurans has been achieved through an intramolecular 6-endo-dig electrophilic cyclization under acidic conditions, demonstrating a method to construct the central aromatic C ring. elsevierpure.com

Rearrangement reactions offer another avenue to the naphthalene core. These reactions can involve significant skeletal reorganization to generate the aromatic system. An unprecedented rearrangement of a 1,8-nitronaphthalene carboxylic acid derivative has been reported to proceed through the formation of a strained naphtho oxazinium intermediate. acs.org The addition of water under mild conditions induces a fragmentation of a Csp2–Csp2 bond, leading to a rearranged product. acs.org While this specific example leads to a functionalized benzene derivative, it highlights the potential for sterically strained naphthalene precursors to undergo unusual rearrangements.

Another innovative approach involves the transmutation of heteroaromatic rings into all-carbon aromatic systems. For example, a method for the nitrogen-to-carbon transmutation of isoquinolines has been developed, affording substituted naphthalenes. This reaction proceeds via a phosphonium (B103445) ylide that reacts with the isoquinoline (B145761) to form a triene intermediate, which then undergoes a 6π-electrocyclization and elimination to yield the naphthalene product. nih.gov The activation free energy for the rate-determining 6π-electrocyclization step was calculated to be 31.1 kcal/mol. nih.gov

These methodologies showcase the diverse strategies employed to construct the fundamental naphthalene skeleton, a key structural feature of this compound.

Stereoselective Synthesis and Chiral Induction in Naphthoate Chemistry

The introduction of chirality into naphthoate derivatives is a significant area of research, driven by the importance of enantiomerically pure compounds in various applications. Stereoselective synthesis aims to control the formation of a specific stereoisomer, while chiral induction refers to the transfer of chirality from a chiral molecule to a new stereocenter.

While specific studies on the stereoselective synthesis of this compound are not extensively documented in the provided results, general principles of asymmetric synthesis are applicable. Chiral auxiliaries are often employed to direct the stereochemical outcome of a reaction. These are chiral molecules that are temporarily incorporated into the substrate, guide the reaction to form a specific stereoisomer, and are subsequently removed.

The concept of chiral induction has been demonstrated in the synthesis of chiral metal-organic frameworks from achiral naphthoate-based ligands. For instance, a chiral heterometallic compound has been synthesized from achiral 1,4-naphthalenedicarboxylate. nih.gov The chirality in the final structure is induced by the presence of a chiral ionic liquid, specifically an enantiopure 1-ethyl-3-methylimidazolium (B1214524) L-lactate additive, during the ionothermal synthesis. nih.gov This illustrates how a chiral environment can influence the assembly of achiral building blocks into a chiral superstructure.

Furthermore, molecular recognition can drive self-assembly and induce chirality in systems containing naphthalene diimides. rsc.org Naphthalene diimide amphiphiles functionalized with a specific recognition motif can self-assemble with tunable chirality upon interaction with adenosine (B11128) phosphates. rsc.org

The following table summarizes key aspects of these synthetic methodologies:

| Methodology | Description | Key Intermediates/Conditions | Application/Example |

| Intramolecular Electrophilic Cyclization | Formation of a fused aromatic ring from a single precursor molecule. | Acidic conditions, substituted aromatic precursors. | Synthesis of naphtho[2,1-b]benzofurans. elsevierpure.com |

| Rearrangement of Naphthalene Derivatives | Skeletal reorganization of a naphthalene precursor to form a new aromatic system. | Strained intermediates (e.g., naphtho oxazinium). | Fragmentation of a 1,8-nitronaphthalene carboxylic acid derivative. acs.org |

| Nitrogen-to-Carbon Transmutation | Conversion of a nitrogen-containing heterocyclic ring (isoquinoline) into a naphthalene ring. | Phosphonium ylide, 6π-electrocyclization. | Synthesis of substituted naphthalenes from isoquinolines. nih.gov |

| Chiral Induction via Ionic Liquids | Use of a chiral ionic liquid to direct the formation of a chiral superstructure from achiral building blocks. | Enantiopure 1-ethyl-3-methylimidazolium L-lactate. | Synthesis of a chiral heterometallic metal-organic framework from 1,4-naphthalenedicarboxylate. nih.gov |

| Chiral Induction via Molecular Recognition | Self-assembly of achiral molecules into chiral structures driven by specific molecular interactions. | Naphthalene diimide amphiphiles, adenosine phosphates. | Tunable chirality in self-assembled naphthalene diimide systems. rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization of this compound and Analogs

The precise determination of a molecule's three-dimensional structure and the comprehensive understanding of its electronic and vibrational properties are fundamental to the advancement of chemical sciences. In this context, this compound, a notable naphthoate derivative, has been the subject of rigorous investigation. This article delves into the sophisticated spectroscopic and crystallographic techniques employed to unravel the intricate structural details of this compound and its analogs.

Reactivity Profiles and Reaction Mechanisms of Methyl 5,8 Dimethoxy 1 Naphthoate

Investigation of Electrophilic and Nucleophilic Reactivity

The reactivity of Methyl 5,8-dimethoxy-1-naphthoate is governed by the electronic properties of its naphthalene (B1677914) core, which is significantly influenced by the two methoxy (B1213986) groups and the methyl ester substituent. The naphthalene system itself can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Reactivity: The naphthalene nucleus is electron-rich, making it susceptible to electrophilic attack. The presence of two electron-donating methoxy groups further activates the ring system towards electrophiles, making it more reactive than unsubstituted naphthalene. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur on the aromatic ring. The regioselectivity of these reactions is strongly directed by the existing substituents (see Section 4.2). For instance, electrophilic cyclization of related arylalkynes under mild conditions has been shown to produce substituted naphthalenes in good to excellent yields. nih.govnih.gov

Nucleophilic Reactivity: Nucleophilic attack can occur at two primary sites: the carbonyl carbon of the ester group and the aromatic ring. The carbonyl carbon is electrophilic and can react with various nucleophiles, leading to hydrolysis, transesterification, or amidation. Nucleophilic aromatic substitution (SNAr) on the naphthalene ring is less common and typically requires harsh conditions or the presence of strong electron-withdrawing groups at specific positions to activate the ring for attack. The electron-donating nature of the methoxy groups generally disfavors SNAr reactions.

The compound can also participate in reduction reactions using agents like lithium aluminum hydride, which would reduce the ester group to an alcohol.

Role of Methoxy Substituents in Directing Aromatic Reactions

The two methoxy (-OCH₃) groups at the C5 and C8 positions play a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. Methoxy groups are powerful activating groups and are ortho-, para-directors due to their ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.comyoutube.com

In the case of this compound, the methoxy groups are located on the same ring as the methyl ester group.

The C5-methoxy group activates the ortho positions (C4 and C6) and the para position (C7).

The C8-methoxy group activates its ortho positions (C7) and its para position (C4).

This combined effect leads to a significant increase in electron density at positions C4 and C7. The methyl ester group at C1 is a deactivating group and a meta-director. utexas.edu However, the powerful activating and directing effects of the two methoxy groups dominate. Therefore, incoming electrophiles will be preferentially directed to the positions most activated by the methoxy groups. Between the potential sites, C4 is sterically less hindered than C6. The C7 position is activated by both methoxy groups, making it a highly likely site for substitution.

The directing influence of substituents is a fundamental concept in controlling the outcome of reactions on aromatic systems, allowing for the regioselective synthesis of polysubstituted naphthalene derivatives. nih.govresearchgate.net

Table 1: Directing Effects of Substituents on the Naphthalene Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOCH₃ | C1 | Electron-withdrawing | Meta-directing (to C3, C6, C8) |

| -OCH₃ | C5 | Electron-donating | Ortho, Para-directing (to C4, C6, C7) |

| -OCH₃ | C8 | Electron-donating | Ortho, Para-directing (to C4, C7) |

Studies on Intramolecular Alkylation Pathways

Intramolecular alkylation reactions involving derivatives of this compound are a key strategy for synthesizing more complex polycyclic structures, such as pyranonaphthoquinones. These reactions often involve the generation of a reactive intermediate that can cyclize onto the activated naphthalene ring.

A common pathway involves the modification of the ester group into a side chain capable of generating a carbocation or another electrophilic center. For example, conversion of the ester to an alcohol followed by the introduction of a leaving group can set the stage for an intramolecular Friedel-Crafts type alkylation. The electron-rich nature of the dimethoxy-substituted ring facilitates this cyclization.

The regioselectivity of the ring closure is dictated by the directing effects of the substituents. Given the activation of the C4 and C7 positions by the methoxy groups, intramolecular cyclization originating from the C1 position would likely favor attack at the C8a peri-position if the chain length is appropriate, or at other activated positions if a longer tether is used. Studies on related systems, such as the cyclization of phenols via quinone methide intermediates, demonstrate the high regiospecificity that can be achieved in such intramolecular ring closures. rsc.org These cyclization reactions are fundamental in the synthesis of various natural products and functional materials. nih.gov

Metalation Studies and Intermediate Formation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this process, a substituent directs a strong base, typically an organolithium reagent, to deprotonate a specific ortho position, forming a reactive organometallic intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent.

For this compound, several groups could potentially direct metalation:

Methoxy Groups: Methoxy groups are known DoM directors. The C5-methoxy group could direct metalation to the C4 or C6 position. The C8-methoxy group could direct metalation to the C7 position.

Ester Group: The methyl ester group is a weaker directing group and can also direct metalation to its ortho positions, which in this case would be the C2 position.

Competition between these directing groups would determine the site of metalation. Often, a synergistic effect is observed, or one group's directing ability dominates. The formation of a stable chelated intermediate involving the lithium cation and the oxygen atoms of the methoxy and/or ester groups is key to the regioselectivity. The reactivity of carbon-metal bonds formed in this way is widely exploited for the regioselective synthesis of substituted naphthalenes. acs.org Research on directing group-assisted C-H bond functionalization has become a significant area, allowing for the installation of functional groups at desired positions on the naphthalene nucleus. researchgate.net

Influence of Substituent Effects on Reactivity and Reaction Selectivity

Reactivity: The two methoxy groups are strong activating groups, making the naphthalene ring significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene or naphthalene with only electron-withdrawing groups. organicchemistrytutor.com This enhanced reactivity allows reactions to proceed under milder conditions.

Selectivity (Regioselectivity): The primary challenge and opportunity in the chemistry of this molecule is controlling where reactions occur.

Electrophilic Aromatic Substitution: The methoxy groups at C5 and C8 overwhelmingly direct incoming electrophiles to the C4 and C7 positions. The choice between these positions can be influenced by steric factors and the specific electrophile used. researchgate.net

Metalation: The site of metalation is determined by the relative directing power of the methoxy and ester groups, with the methoxy groups likely being dominant directors.

This predictable, substituent-driven selectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise substitution patterns. acs.org The development of methodologies for the regioselective synthesis of polysubstituted naphthalenes is an area of active research due to the prevalence of this scaffold in pharmaceuticals and materials. nih.gov

Computational Chemistry and Theoretical Studies on Methyl 5,8 Dimethoxy 1 Naphthoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules like Methyl 5,8-dimethoxy-1-naphthoate. researchgate.net DFT methods, such as the popular B3LYP functional, are used to solve the Schrödinger equation approximately, balancing computational cost with high accuracy. researchgate.net These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.

Molecular Geometry: The starting point for DFT calculations is often an experimentally determined structure. For this compound, X-ray crystallography has shown that its molecular geometry is very similar to that of its parent compound, 5,8-dimethoxy-1-naphthoic acid. nih.gov A key structural feature of the acid is the significant twist between the naphthalene (B1677914) core and the carboxyl group, with a measured dihedral angle of 80.0(1)°. nih.gov Computational geometry optimization using DFT allows for the calculation of the most stable three-dimensional arrangement of atoms (the minimum energy conformer) in the gaseous phase, providing bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data to validate the computational model. For related naphthyl benzoate (B1203000) esters, DFT calculations have successfully predicted their linear and planar conformations. mdpi.comresearchgate.net

Below is a table illustrating the typical electronic parameters obtained from DFT calculations for related naphthyl ester derivatives. mdpi.com

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.8 to 4.2 |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 D |

This interactive table showcases typical quantum chemical parameters calculated for related naphthyl ester compounds using DFT at the B3LYP/6-311G* level, providing a reference for the expected electronic characteristics of this compound.*

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build predictive models that correlate the structural or physicochemical properties of a group of compounds with their biological activity. nih.gov This approach is instrumental in drug discovery for screening chemical libraries and designing new molecules with enhanced potency. researchgate.net While specific QSAR models for this compound are not detailed in the literature, studies on related naphthalene-bearing compounds demonstrate the methodology.

A QSAR study begins with a dataset of molecules with known biological activities (e.g., IC₅₀ values for enzyme inhibition). For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

0D/1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, and descriptors based on the 2D graph structure.

3D Descriptors: Parameters derived from the 3D geometry, such as molecular shape and volume.

Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that links the descriptors to the biological activity. For instance, a 3D-QSAR study on naphthalene-bearing compounds acting as Cyclooxygenase-2 (COX-2) inhibitors successfully identified key pharmacophoric features, such as hydrophobic regions and hydrogen bond donors, that are crucial for activity. nih.gov The resulting model can then be used to predict the activity of new, untested compounds, including other naphthoate derivatives.

The table below lists common categories of molecular descriptors used in building QSAR models.

| Descriptor Category | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of N and O atoms | Basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching of the molecular skeleton. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and charge distribution. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and lipophilicity. |

This interactive table outlines the types of molecular descriptors that form the basis of QSAR models, which are used to predict the biological activity of compounds like naphthoate derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is crucial for understanding potential mechanisms of action and for structure-based drug design.

The process involves placing the ligand into the binding site of a receptor and evaluating the "fit" using a scoring function, which estimates the binding free energy. A lower (more negative) binding energy score typically indicates a more stable and favorable interaction. Docking studies on naphthalene derivatives have provided insights into their interactions with various biological targets. For example, docking simulations of naphthoquinone derivatives have been used to explore their binding modes in the active sites of cancer-related proteins. nih.gov Similarly, studies on naphthalene itself have explored its interaction with enzymes like naphthalene 1,2-dioxygenase (NDO), identifying key hydrophobic interactions within the enzyme's active site. researchgate.net

The analysis of a docked pose reveals specific intermolecular interactions, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings.

Van der Waals Forces: General attractive or repulsive forces between molecules.

While specific protein targets for this compound are not prominently established, docking simulations on related compounds show that the naphthalene core is well-suited for engaging in hydrophobic and π-stacking interactions. researchgate.netnih.gov

The following table provides an example of results from a molecular docking study, illustrating how binding energies and key interactions are reported for different ligands with a protein target.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| Ligand A | -8.5 | PHE 25, TRP 112, LEU 85 | Hydrophobic, π-π Stacking |

| Ligand B | -7.2 | ASN 33, GLU 101 | Hydrogen Bond |

| Ligand C | -9.1 | PHE 25, ASN 33, TYR 78 | Hydrophobic, Hydrogen Bond |

This interactive table presents hypothetical results from a molecular docking simulation, demonstrating the data used to evaluate and compare the binding of different ligands to a protein active site.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides powerful tools for predicting spectroscopic data and analyzing the conformational landscape of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and understanding a molecule's dynamic behavior.

Conformational Analysis: Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. For this compound, a key conformational feature is the rotation of the methoxy (B1213986) and methyl ester groups relative to the rigid naphthalene ring. As noted from crystallographic data of the related acid, the ester group is significantly twisted out of the plane of the naphthalene ring. nih.gov Studies on similar dimethoxy-naphthalene structures also highlight the importance of twisted conformations. researchgate.net DFT calculations can map the potential energy surface by systematically rotating these groups to locate the global energy minimum, which corresponds to the most populated conformation at equilibrium.

Prediction of Spectroscopic Parameters: Once the optimized geometry is obtained, it can be used to calculate various spectroscopic properties.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. While calculated frequencies often have a systematic error, they can be scaled to provide excellent agreement with experimental IR spectra, aiding in the assignment of complex vibrational bands. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹³C and ¹H). This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. Comparing calculated shifts with experimental data can confirm a proposed structure or help elucidate the structure of a new compound. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. bohrium.com These calculations help assign electronic transitions, such as π → π* transitions common in aromatic systems like naphthalene. bohrium.com

The table below shows a hypothetical comparison between experimental and DFT-calculated spectroscopic data for a molecule like this compound, illustrating the utility of these predictive methods.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| IR Frequency (C=O stretch) | ~1720 cm⁻¹ | ~1750 cm⁻¹ (unscaled) |

| ¹³C NMR (OCH₃ carbon) | ~56 ppm | ~57 ppm |

| ¹³C NMR (C=O carbon) | ~168 ppm | ~169 ppm |

| UV-Vis (λmax) | ~310 nm | ~305 nm |

This interactive table illustrates how computationally predicted spectroscopic data can be compared with experimental results to aid in structural elucidation and spectral assignment.

Applications of Methyl 5,8 Dimethoxy 1 Naphthoate As a Synthetic Intermediate

Precursor in the Synthesis of Biologically Relevant Natural Products

The structural motif of a dimethoxynaphthalene core is found in a variety of biologically active natural products, particularly in the pyranonaphthoquinone class of antibiotics. These compounds exhibit a broad spectrum of antimicrobial and anticancer activities. The synthesis of these complex molecules often relies on the use of appropriately functionalized naphthalene (B1677914) precursors.

While specific total syntheses commencing directly from Methyl 5,8-dimethoxy-1-naphthoate are not extensively detailed in readily available literature, its structure represents a key fragment of several important pyranonaphthoquinone antibiotics. For instance, the core structure of antibiotics like nanaomycin A and kalafungin contains a dihydroxynaphthoquinone moiety, which can be conceptually derived from a dimethoxynaphthalene precursor through demethylation and oxidation. The biosynthesis of kalafungin has been studied in Streptomyces tanashiensis, revealing a pathway that involves the assembly of a polyketide chain to form the characteristic benzoisochromanequinone structure nih.gov. The total synthesis of such molecules often involves the construction of a functionalized naphthalene core, to which the pyran ring and other stereocenters are subsequently added. The de novo asymmetric total synthesis of (–)-nanaomycin A, for example, highlights the importance of strategically substituted aromatic precursors in achieving the final complex structure researchgate.net.

Furthermore, derivatives of 5,8-dimethoxy-1,4-naphthoquinones have been synthesized and evaluated for their cytotoxic and antitumor activities nih.gov. The synthesis of (E)-6-(1-alkyloxyiminoalkyl)-5,8-dimethoxy-1,4-naphthoquinone derivatives demonstrated significant cytotoxic effects against leukemia cells, underscoring the therapeutic potential of compounds derived from a 5,8-dimethoxynaphthalene scaffold nih.gov.

| Natural Product Class | Key Structural Feature | Potential Synthetic Connection |

| Pyranonaphthoquinone Antibiotics | Dihydroxynaphthoquinone | Demethylation and oxidation of a dimethoxynaphthalene precursor |

| Naphthoquinone Derivatives | 5,8-Dimethoxy-1,4-naphthoquinone | Functionalization of the dimethoxynaphthalene core |

Building Block for Complex Polycyclic Aromatic Compounds

The rigid, planar structure of the naphthalene core in this compound makes it an attractive starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of significant interest due to their unique photophysical and electronic properties, with potential applications in molecular electronics and materials science.

One important class of PAHs are the perylene diimides (PDIs) , which are known for their high thermal and chemical stability, as well as their strong light absorption and emission properties. The synthesis of PDIs often starts from naphthalic anhydrides. While a direct synthesis from this compound is not explicitly documented in the abstracts of the searched literature, the conversion of a naphthoic acid or its ester to a naphthalic anhydride is a plausible synthetic transformation. This would open a pathway to substituted PDIs, where the methoxy (B1213986) groups could be used to tune the electronic properties of the final molecule. The synthesis of PDI-based molecular multilayers has been demonstrated using copper-catalyzed azide-alkyne cycloaddition (CuAAC), showcasing the modularity of PDI chemistry rsc.org.

Another area of interest is the synthesis of novel fluorophores and chemosensors. For example, new naphtho[1,8-ef]perimidines have been synthesized and their fluorescence properties studied for the detection of nitroanalytes urfu.ru. The synthesis of these compounds involves the construction of a polycyclic system around a naphthalene core, highlighting the potential of functionalized naphthalenes as precursors to advanced sensor materials urfu.ru.

| Polycyclic Aromatic Class | Key Application | Potential Synthetic Route |

| Perylene Diimides (PDIs) | Organic Electronics, Dyes | Conversion to a naphthalic anhydride intermediate |

| Naphtho[1,8-ef]perimidines | Fluorescence Sensors | Annulation reactions onto the naphthalene core |

Integration into Materials Science Research for Functional Organic Materials

The unique molecular structure of this compound also lends itself to the development of novel functional organic materials, particularly in the realm of liquid crystals and organic semiconductors.

Discotic liquid crystals are a class of materials where disc-shaped molecules self-assemble into ordered columnar structures. These materials are of interest for their anisotropic charge transport properties, making them suitable for applications in organic electronics such as organic thin-film transistors (OTFTs) and solar cells rsc.orgdntb.gov.ua. The planar aromatic core of naphthalene is a common motif in the design of discotic liquid crystals. While the direct use of this compound in the synthesis of discotic liquid crystals is not explicitly detailed, the synthesis of paramagnetic discotic liquid crystals based on a planar benzo[e] nih.govresearchgate.netrsc.orgtriazin-4-yls has been reported, showcasing the versatility of polycyclic aromatic cores in this field rsc.org. The synthesis of new discotic liquid crystals often involves the functionalization of a central aromatic core with flexible side chains to induce mesophase behavior researchgate.net. The methoxy and methyl ester groups on this compound provide convenient handles for such modifications.

In the area of organic semiconductors , the development of air-stable n-type materials remains a significant challenge. The electron-rich nature of the dimethoxynaphthalene ring in this compound could be exploited in the design of novel donor-acceptor systems for organic electronic devices. While specific research on OTFTs based on this particular compound was not found, the broader field of organic electronics continually seeks new molecular building blocks with tunable electronic properties mpg.de.

| Material Class | Potential Application | Synthetic Strategy |

| Discotic Liquid Crystals | Organic Electronics, Sensors | Functionalization with flexible side chains |

| Organic Semiconductors | Organic Thin-Film Transistors | Incorporation into donor-acceptor architectures |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The classic methods for synthesizing naphthoate esters, while effective, are often multi-step processes that can be inefficient. The future of synthesizing compounds like Methyl 5,8-dimethoxy-1-naphthoate lies in developing methodologies that are not only higher in yield but also more economically and environmentally sustainable.

One of the most promising areas is the adoption of green chemistry principles. This includes the development of new regioselective C-H activation reactions, which would allow for the direct functionalization of the naphthalene (B1677914) core, reducing the need for pre-functionalized starting materials and minimizing waste. The goal is to utilize less expensive and more abundant metal catalysts for these transformations. tandfonline.com

Another key strategy is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times and, in many cases, improve product yields. For instance, the cyclization step to form certain 2-naphthoate (B1225688) derivatives has been achieved with yields as high as 91-93% using microwave irradiation. nih.govacs.orgresearchgate.net This approach stands in contrast to conventional heating methods, which often require longer reaction periods and can lead to the formation of side products.

Furthermore, research is focusing on creating more atom-economical, one-pot synthetic pathways. A notable example is a method that utilizes alcohols to serve a dual role as both the reaction solvent and the nucleophile, streamlining the process of forming naphthoate esters. researchgate.net These advanced synthetic strategies are pivotal for making naphthoate derivatives more accessible for large-scale research and industrial application.

Table 1: Comparison of Synthetic Methodologies for Naphthoate Derivatives

| Feature | Conventional Synthesis | Emerging Efficient Routes |

| Methodology | Multi-step classical reactions | Microwave-Assisted Synthesis (MAOS), C-H Activation, One-Pot Reactions |

| Efficiency | Often lower yields, longer reaction times | High yields (e.g., >90%), significantly reduced reaction times. nih.govacs.orgresearchgate.net |

| Sustainability | Generates more chemical waste | Aligns with green chemistry principles, reduces waste, uses less hazardous materials. tandfonline.com |

| Complexity | Can require numerous purification steps | Streamlined processes, fewer intermediate steps. researchgate.net |

Advanced Mechanistic Studies of Biological Interactions

While the biological potential of naphthoate derivatives, particularly in oncology, is recognized, a detailed understanding of their mechanisms of action at the molecular level is still unfolding. Future research is poised to leverage advanced computational and experimental techniques to elucidate these precise interactions.

In silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are becoming indispensable tools. researchgate.netcore.ac.uk These computational approaches allow researchers to predict the biological activity of novel naphthoate derivatives and to visualize how they bind to specific protein targets. For example, molecular docking has been used to study the binding affinity of naphthoate-based complexes with bacterial proteins and to investigate how cadmium naphthoate crystals interact with target proteins implicated in cancer. tandfonline.comtandfonline.combohrium.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are critical for a compound's biological effect.

Future mechanistic studies will likely focus on identifying and validating specific molecular targets. Research on related naphthamide derivatives has shown that they can act as potent inhibitors of crucial enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydrofolate Reductase (DHFR), both of which are important targets in cancer therapy. nih.govacs.orgresearchgate.net Similarly, investigations into other naphthalene-based compounds have revealed mechanisms involving the inhibition of topoisomerase and microtubules, or the disruption of critical cellular signaling pathways like NF-κB. researchgate.netresearchgate.net Advanced studies on this compound will aim to pinpoint its specific cellular partners and pathways to better understand its therapeutic potential.

Table 2: Advanced Techniques in Mechanistic Analysis of Naphthoates

| Technique | Application in Naphthoate Research | Insights Gained |

| Molecular Docking | Simulating the binding of naphthoate derivatives to protein active sites. tandfonline.comtandfonline.combohrium.com | Identifies binding affinity, mode of interaction, and key amino acid residues involved. |

| QSAR Modeling | Correlating chemical structure with biological activity across a series of derivatives. researchgate.netresearchgate.netcore.ac.uk | Predicts the activity of new compounds and identifies key structural features for potency. |

| Enzyme Inhibition Assays | Measuring the effect of naphthoates on the activity of specific enzymes (e.g., VEGFR-2, DHFR). nih.govacs.orgresearchgate.net | Determines inhibitory concentration (IC50) and helps confirm the mechanism of action. |

| X-ray Crystallography | Determining the three-dimensional structure of naphthoates complexed with their biological targets. tandfonline.comresearchgate.net | Provides definitive evidence of binding mode and atomic-level interactions. |

Exploration of New Application Domains for Naphthoate Chemistry

The unique chemical structure of the naphthoate core makes it a versatile platform for development in fields beyond traditional medicinal chemistry. While the focus has often been on anticancer and antimicrobial applications, emerging research is opening up new and exciting domains. mdpi.com

In the field of materials science , naphthoate-based metal complexes are being explored as single-source precursors for the synthesis of nano metal oxides. tandfonline.combohrium.comresearchgate.net These nanomaterials have demonstrated utility as efficient photocatalysts for the degradation of organic dyes, presenting a potential application in environmental remediation. tandfonline.combohrium.comresearchgate.net

Another burgeoning area is the development of advanced functional materials . The rigid, aromatic structure of the naphthalene ring is conducive to creating materials with specific optical properties. Naphthoate derivatives are being investigated for applications in non-linear optics (NLO), which are crucial for technologies like frequency conversion in lasers. tandfonline.com Furthermore, the synthesis of naphthalene-based compounds attached to heterocyclic moieties is being pursued for applications in semiconductors and other optical materials. researchgate.netresearchgate.net

The potential for naphthoates to serve as biological probes is also being recognized. Because of their inherent fluorescence and ability to interact with biological molecules, certain naphthoic acid derivatives are being developed as tools to screen for and detect specific biological processes, such as the breaking of advanced glycation end-products (AGEs), which are implicated in aging and disease.

Table 3: Emerging Application Areas for Naphthoate Chemistry

| Application Domain | Specific Use Case | Underlying Principle |

| Materials Science | Precursors for nano metal oxide photocatalysts. tandfonline.combohrium.comresearchgate.net | Thermal decomposition of naphthoate-metal complexes to form functional oxides. |

| Non-Linear Optics | Second Harmonic Generation (SHG) materials. tandfonline.com | The specific crystal structure and electronic properties of naphthoate crystals. |

| Environmental Remediation | Photocatalytic degradation of industrial dyes. tandfonline.combohrium.com | Nano metal oxides generated from naphthoate precursors catalyze the breakdown of pollutants. |

| Biotechnology | Fluorescent probes for biological screening assays. | Inherent photophysical properties of the naphthalene scaffold. |

| Organic Electronics | Components for semiconductor and optical materials. researchgate.netresearchgate.net | The rigid, conjugated π-system of the naphthalene core. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.